Safrole oxide
Overview
Description
Safrole oxide is an organic compound derived from safrole, a naturally occurring substance found in various plants such as sassafras and star anise. Safrole itself is a member of the phenylpropanoid family and is known for its characteristic “sweet-shop” aroma. This compound is formed through the epoxidation of safrole and is recognized for its diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Safrole oxide is typically synthesized through the epoxidation of safrole. One common method involves the use of peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), which reacts with the double bond in safrole to form the epoxide ring, resulting in this compound . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of heterogeneous catalysts, such as titanium dioxide supported on silica, has also been explored to enhance the efficiency of the epoxidation process .
Chemical Reactions Analysis
Types of Reactions: Safrole oxide undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form compounds such as 1-hydroxysafrole and isosafrole.
Reduction: The epoxide ring in this compound can be reduced to form dihydrosafrole.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used for the reduction of the epoxide ring.
Substitution: Nucleophiles such as amines and thiols can react with the epoxide ring under mild conditions to form substituted products.
Major Products Formed:
1-Hydroxysafrole: Formed through oxidation.
Dihydrosafrole: Formed through reduction.
Substituted Safrole Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Safrole oxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which safrole oxide exerts its effects involves several molecular targets and pathways:
Induction of Apoptosis: this compound has been shown to induce apoptosis in cancer cells by up-regulating the expression of transmembrane proteins such as Fas and reducing the activity of reactive oxygen species (ROS).
Differentiation of Stem Cells: this compound induces the differentiation of bone marrow mesenchymal stem cells into 5-HT neuron-like cells by elevating the expression of the histone methyltransferase G9a.
Comparison with Similar Compounds
Safrole oxide can be compared with other similar compounds, such as:
Safrole: The parent compound from which this compound is derived.
Isosafrole: A structural isomer of safrole that is also used in the synthesis of fragrances and pharmaceuticals.
Dihydrosafrole: A reduced form of safrole that shares some chemical properties with this compound.
Uniqueness of this compound: this compound is unique due to its epoxide ring, which imparts distinct chemical reactivity and allows for the formation of a wide range of derivatives through various chemical reactions. Its ability to induce stem cell differentiation and apoptosis in cancer cells further highlights its potential in biomedical research.
Properties
IUPAC Name |
5-(oxiran-2-ylmethyl)-1,3-benzodioxole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-2-9-10(13-6-12-9)4-7(1)3-8-5-11-8/h1-2,4,8H,3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYXVVGEWCXONF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CC2=CC3=C(C=C2)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401032715 | |
Record name | 5-(2-Oxiranylmethyl)-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401032715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7470-44-2 | |
Record name | Safrole oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7470-44-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Safrole oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007470442 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1, 5-(oxiranylmethyl)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402793 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(2-Oxiranylmethyl)-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401032715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2',3'-EPOXYSAFROLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X8LBY54MV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.